molecular formula C6H3BrClN3 B2679871 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine CAS No. 1427852-06-9

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B2679871
CAS No.: 1427852-06-9
M. Wt: 232.47
InChI Key: FPJNKKHOUBZUNQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 3rd and 6th positions, respectively. It has a molecular formula of C6H3BrClN3 and a molecular weight of 232.46 g/mol . This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine typically involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazolopyridine derivative. The reaction conditions are generally mild, with the reaction being carried out at room temperature in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced triazolopyridine derivatives .

Scientific Research Applications

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism .

Comparison with Similar Compounds

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine can be compared with other triazolopyridine derivatives, such as:

  • 3-Bromo-6-fluoro[1,2,4]triazolo[4,3-A]pyridine
  • 3-Chloro-6-methyl[1,2,4]triazolo[4,3-A]pyridine
  • 3-Iodo-6-chloro[1,2,4]triazolo[4,3-A]pyridine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different halogens or alkyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJNKKHOUBZUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427852-06-9
Record name 3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
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